molecular formula C17H22N4O B195952 N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide CAS No. 107007-95-4

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

Cat. No.: B195952
CAS No.: 107007-95-4
M. Wt: 298.4 g/mol
InChI Key: GHVQAOGYNZNTIA-YHWZYXNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide” is a complex organic compound. It contains a 9-methyl-9-azabicyclo[3.3.1]nonan-3-yl group, which is a type of azabicycloalkane, a class of organic compounds containing a nitrogen atom . This group is attached to an indazole-3-carboxamide moiety, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex . Another study reported the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 9-azabicyclo[3.3.1]nonan-3-one derivatives have been used in the oxidation of alcohols to afford the corresponding carbonyl compounds . Another study reported the reductive amination of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones in the presence of sodium triacetoxyhydridoborate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one has a molecular weight of 153.22, is a white to yellow to yellow-brown solid, and is stored at room temperature .

Scientific Research Applications

Method Development in Pharmaceutical Analysis

A study by Rao et al. (2017) focused on developing a high-performance liquid chromatography method for determining granisetron hydrochloride and related impurities, including N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide. This method is significant in ensuring the purity and efficacy of pharmaceutical compounds.

Crystallography in Drug Analysis

A crystallographic study by Ravikumar & Sridhar (2010) examined the structure of granisetron, which includes the this compound moiety. This research aids in understanding the interaction of pharmaceuticals with metal complexes.

Pharmacological Research

A pharmacological study by Langlois et al. (1996) investigated the effects of granisetron, which contains the chemical moiety , on visceral hypersensitivity. This contributes to the understanding of drug mechanisms in conditions like irritable bowel syndrome.

Radioligand Development

Robertson et al. (1990) synthesized a radioligand, LY278584, containing a variant of this compound, for studying 5HT3 receptors. This is crucial for biochemical studies of receptor interactions.

Synthesis and Structural Analysis of Carbamates

Iriepa et al. (2004) conducted a study on carbamates derived from 9-methyl-9-azabicyclo[3.3.1]nonan-3β-ol, related to the chemical . The study provides insights into the synthesis and structural characteristics of these compounds.

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Another compound, Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, also has similar hazard statements .

Future Directions

The future directions for the study of “N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For example, one study mentioned that further explorations of the mechanism of cell kill are under investigation .

Mechanism of Action

Target of Action

Granisetron Impurity B, also known as N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide or 1-Desmethyl Granisetron, primarily targets the serotonin receptor (5HT-3 selective) . These receptors play a crucial role in the transmission of signals in the central and peripheral nervous systems .

Mode of Action

Granisetron Impurity B acts as a potent, selective antagonist of 5-HT3 receptors . It inhibits these receptors both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) . This inhibition blocks the influx of sodium and calcium ions that occurs upon serotonin binding .

Biochemical Pathways

The compound’s action affects the serotonergic signaling pathway . By inhibiting 5-HT3 receptors, Granisetron Impurity B suppresses the stimulation of serotonin, a chemical in the body that can trigger nausea and vomiting . This inhibition disrupts the normal functioning of this pathway, leading to its antiemetic effects .

Pharmacokinetics

Granisetron, when administered orally to cancer patients, had a peak plasma concentration of 5.99ng/mL . It has a half-life of 7 days and is reduced to 11% of orally administered doses through metabolism . It’s important to note that the pharmacokinetics of Granisetron Impurity B may vary.

Result of Action

The primary result of Granisetron Impurity B’s action is the prevention of nausea and vomiting . This is particularly beneficial in scenarios such as chemotherapy-induced nausea and vomiting (CINV), postoperative nausea, and radiation-induced nausea .

Biochemical Analysis

Biochemical Properties

Granisetron Impurity B interacts with various biomolecules, primarily the 5-HT3 receptors . The compound’s antiemetic activity is brought about through the inhibition of these receptors present both centrally and peripherally .

Cellular Effects

Granisetron Impurity B has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary action is to inhibit the 5-HT3 receptors, which can trigger nausea and vomiting .

Molecular Mechanism

At the molecular level, Granisetron Impurity B exerts its effects through binding interactions with biomolecules, specifically the 5-HT3 receptors . This interaction results in the inhibition of these receptors, thereby preventing the triggering of nausea and vomiting .

Temporal Effects in Laboratory Settings

The effects of Granisetron Impurity B change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Granisetron Impurity B vary with different dosages in animal models .

Metabolic Pathways

Granisetron Impurity B is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The primary route of clearance from the body is via hepatic metabolism .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide involves the reaction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine with 1H-indazole-3-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "9-methyl-9-azabicyclo[3.3.1]nonan-3-amine", "1H-indazole-3-carboxylic acid chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or tetrahydrofuran)" ], "Reaction": [ "Step 1: Dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in a suitable solvent, such as dichloromethane or tetrahydrofuran.", "Step 2: Add a base, such as triethylamine or pyridine, to the reaction mixture to deprotonate the amine group.", "Step 3: Slowly add 1H-indazole-3-carboxylic acid chloride to the reaction mixture while stirring at room temperature.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as indicated by TLC.", "Step 5: Quench the reaction by adding a suitable quenching agent, such as water or a dilute acid, to the reaction mixture.", "Step 6: Extract the product with a suitable solvent, such as ethyl acetate or dichloromethane.", "Step 7: Purify the product by column chromatography or recrystallization to obtain the desired N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide." ] }

CAS No.

107007-95-4

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C17H22N4O/c1-21-12-5-4-6-13(21)10-11(9-12)18-17(22)16-14-7-2-3-8-15(14)19-20-16/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,20)/t11?,12-,13+

InChI Key

GHVQAOGYNZNTIA-YHWZYXNKSA-N

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

Appearance

Beige Solid

melting_point

217-219°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide;  N-[(3-endo)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide;  1-Desmethyl Granisetron;  endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 6
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.